molecular formula C20H21N3O2 B12182665 N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide

Cat. No.: B12182665
M. Wt: 335.4 g/mol
InChI Key: PAMDNXNCYGCINP-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an indole ring fused with a benzene ring, an acetylamino group, and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids for Friedel-Crafts reactions, acids for Fischer indole synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the indole ring, benzyl group, acetylamino group, and carboxamide group allows for diverse interactions and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-acetamidoethyl)-1-benzylindole-2-carboxamide

InChI

InChI=1S/C20H21N3O2/c1-15(24)21-11-12-22-20(25)19-13-17-9-5-6-10-18(17)23(19)14-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,21,24)(H,22,25)

InChI Key

PAMDNXNCYGCINP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

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